molecular formula C36H40N2O2 B1294999 BBBT CAS No. 59261-10-8

BBBT

Cat. No.: B1294999
CAS No.: 59261-10-8
M. Wt: 532.7 g/mol
InChI Key: MTNKRTXSIXNCAP-UHFFFAOYSA-N
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Description

Benzenamine, 4,4’-(1,2-ethanediyl)bis[N-[(4-butoxyphenyl)methylene]- is a complex organic compound with the molecular formula C14H16N2. It is also known by several other names, including α,α’-Bi-p-toluidine and 4,4’-Diaminobibenzyl . This compound is characterized by its unique structure, which includes two benzenamine groups connected by an ethanediyl bridge and substituted with butoxyphenyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenamine, 4,4’-(1,2-ethanediyl)bis[N-[(4-butoxyphenyl)methylene]- typically involves the reaction of 4-butoxybenzaldehyde with 4,4’-diaminobibenzyl under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the Schiff base . The reaction conditions, including temperature and solvent, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve more advanced techniques, such as continuous flow reactors, to optimize the reaction conditions and increase the efficiency of the process. The use of high-purity starting materials and precise control of reaction parameters are crucial to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Benzenamine, 4,4’-(1,2-ethanediyl)bis[N-[(4-butoxyphenyl)methylene]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like nitric acid for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction can regenerate the original amine and aldehyde. Substitution reactions can introduce various functional groups onto the aromatic rings, leading to a wide range of derivatives .

Scientific Research Applications

Benzenamine, 4,4’-(1,2-ethanediyl)bis[N-[(4-butoxyphenyl)methylene]- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.

    Industry: It is used in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism by which Benzenamine, 4,4’-(1,2-ethanediyl)bis[N-[(4-butoxyphenyl)methylene]- exerts its effects involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to proteins or enzymes and modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of Benzenamine, 4,4’-(1,2-ethanediyl)bis[N-[(4-butoxyphenyl)methylene]- lies in its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of butoxyphenyl groups can influence the compound’s solubility, reactivity, and potential biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

1-(4-butoxyphenyl)-N-[4-[2-[4-[(4-butoxyphenyl)methylideneamino]phenyl]ethyl]phenyl]methanimine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H40N2O2/c1-3-5-25-39-35-21-13-31(14-22-35)27-37-33-17-9-29(10-18-33)7-8-30-11-19-34(20-12-30)38-28-32-15-23-36(24-16-32)40-26-6-4-2/h9-24,27-28H,3-8,25-26H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTNKRTXSIXNCAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C=NC2=CC=C(C=C2)CCC3=CC=C(C=C3)N=CC4=CC=C(C=C4)OCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H40N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2069317
Record name Benzenamine, 4,4'-(1,2-ethanediyl)bis[N-[(4-butoxyphenyl)methylene]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2069317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

532.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59261-10-8
Record name 4,4′-(1,2-Ethanediyl)bis[N-[(4-butoxyphenyl)methylene]benzenamine]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59261-10-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenamine, 4,4'-(1,2-ethanediyl)bis(N-((4-butoxyphenyl)methylene)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059261108
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenamine, 4,4'-(1,2-ethanediyl)bis[N-[(4-butoxyphenyl)methylene]-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzenamine, 4,4'-(1,2-ethanediyl)bis[N-[(4-butoxyphenyl)methylene]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2069317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Customer
Q & A

Q1: What is the significance of the molecular structure of Benzenamine, 4,4'-(1,2-ethanediyl)bis[N-[(4-butoxyphenyl)methylene]- in its application for gas-liquid chromatography?

A1: Benzenamine, 4,4'-(1,2-ethanediyl)bis[N-[(4-butoxyphenyl)methylene]-, also known as N,N'-Bis(p-butoxybenzylidene)-α,α′-bi-p-toluidine, exhibits a distinct molecular structure that contributes to its effectiveness as a stationary phase in gas-liquid chromatography, specifically for separating polycyclic aromatic hydrocarbons (PAHs).

Q2: What insights does X-ray crystallography provide into the structure of Benzenamine, 4,4'-(1,2-ethanediyl)bis[N-[(4-butoxyphenyl)methylene]- and its relation to its mesogenic properties?

A2: X-ray structural analysis [] reveals that Benzenamine, 4,4'-(1,2-ethanediyl)bis[N-[(4-butoxyphenyl)methylene]- crystallizes in the triclinic system with a space group of P1. The analysis further indicates that the molecule exists in two nearly planar symmetrical fractions with a 63.5° angle between them.

Q3: How does Benzenamine, 4,4'-(1,2-ethanediyl)bis[N-[(4-butoxyphenyl)methylene]- compare to commercially available stationary phases like Dexsil 300 in PAH separations?

A3: While the provided abstracts [, , ] primarily focus on the structural characteristics and mesogenic properties of Benzenamine, 4,4'-(1,2-ethanediyl)bis[N-[(4-butoxyphenyl)methylene]-, one abstract [] mentions a comparative study with Dexsil 300.

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